tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a prop-2-enyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the use of azetidine derivatives as starting materials, which undergo various functional group transformations to introduce the hydroxymethyl and prop-2-enyl groups. The tert-butyl group is often introduced via tert-butyl carbamate, which can be synthesized using palladium-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azetidine ring can be reduced under specific conditions to form different ring structures.
Substitution: The prop-2-enyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the prop-2-enyl moiety.
Scientific Research Applications
Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group and is used in similar synthetic applications.
Azetidine derivatives: Compounds with similar ring structures but different functional groups.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-6-9-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m1/s1 |
InChI Key |
XXMUXAIUSUYDCI-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1CO)CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1CO)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.